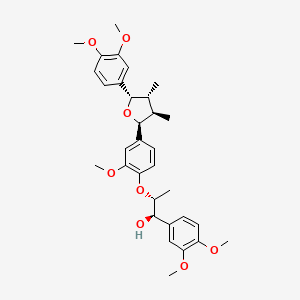
Asticolorin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These are polycyclic aromatic compounds containing a xanthene moiety, which consists of two benzene rings joined to each other by a pyran ring . Asticolorin B is an extremely weak basic (essentially neutral) compound based on its pKa . It is a toxic metabolite isolated from cultures of Aspergillus multicolor .
Preparation Methods
Asticolorin B is synthesized through a series of complex organic reactions. The structure elucidation of asticolorins A–C, including this compound, is based on X-ray crystallography and detailed studies of their 1H and 13C NMR spectra . The chirality of the C-29 secondary hydroxy group present in asticolorin A, as determined by the method of Horeau, established the absolute configuration
Chemical Reactions Analysis
Asticolorin B undergoes various types of chemical reactions, including oxidation and reduction. As a xanthene derivative, it can participate in electrophilic substitution reactions due to the presence of aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Asticolorin B has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a model compound to study the behavior of xanthenes and their derivatives. In biology, it is studied for its toxic effects and potential use as a biochemical tool to understand cellular processes. Its toxic nature makes it a subject of interest in medical research, particularly in understanding its mechanism of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action of Asticolorin B involves its interaction with cellular membranes and proteins. As a xanthene derivative, it can intercalate into DNA and disrupt cellular processes. The molecular targets and pathways involved in its action include the inhibition of key enzymes and disruption of membrane integrity. This leads to cellular toxicity and eventual cell death .
Comparison with Similar Compounds
Asticolorin B is similar to other xanthene derivatives, such as fluorescein and eosin. its unique structure and toxic properties set it apart from these compounds. While fluorescein and eosin are widely used as dyes in various applications, this compound’s toxicity limits its use to research settings. Other similar compounds include asticolorins A and C, which share similar structural features but differ in their specific functional groups and biological activities .
Properties
CAS No. |
93376-71-7 |
|---|---|
Molecular Formula |
C33H28O7 |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
6,16,24-trihydroxy-3,8,22,27,29-pentamethyl-11,15,19-trioxaoctacyclo[14.14.1.02,14.04,12.05,10.018,26.020,25.027,31]hentriaconta-2(14),3,5,7,9,12,18(26),20,22,24,29-undecaen-17-one |
InChI |
InChI=1S/C33H28O7/c1-13-7-18(34)26-20(9-13)38-22-11-23-24(16(4)25(22)26)17-6-15(3)12-32(5)28-27-19(35)8-14(2)10-21(27)39-29(28)31(36)33(37,40-23)30(17)32/h6-11,17,30,34-35,37H,12H2,1-5H3 |
InChI Key |
QPGYUCLUVQROTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C3C(C1)(C4=C(C(=O)C3(OC5=C2C(=C6C(=C5)OC7=CC(=CC(=C76)O)C)C)O)OC8=CC(=CC(=C84)O)C)C |
melting_point |
320 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trisodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate](/img/structure/B14078483.png)



![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-3-methyloct-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B14078500.png)

![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrate;hydrobromide](/img/structure/B14078507.png)
![methyl 3-[8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14078510.png)


![1-(2,5-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078537.png)



